![molecular formula C22H27FN2O4S B12499485 N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group, a fluorophenyl sulfonyl group, and a methoxyphenyl group attached to a glycinamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with appropriate amines under controlled conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via alkylation reactions using cycloheptyl halides.
Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is attached through sulfonylation reactions using fluorophenyl sulfonyl chlorides.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through etherification reactions using methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the fluorophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Cleavage of sulfonyl groups, leading to simpler amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.
相似化合物的比较
Similar Compounds
- N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide
- N-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide stands out due to the presence of the methoxyphenyl group, which imparts unique chemical properties and potential biological activities. This distinguishes it from other similar compounds that may lack this functional group.
属性
分子式 |
C22H27FN2O4S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
N-cycloheptyl-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C22H27FN2O4S/c1-29-20-12-10-19(11-13-20)25(30(27,28)21-14-8-17(23)9-15-21)16-22(26)24-18-6-4-2-3-5-7-18/h8-15,18H,2-7,16H2,1H3,(H,24,26) |
InChI 键 |
XCHJFJAWIDKECW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


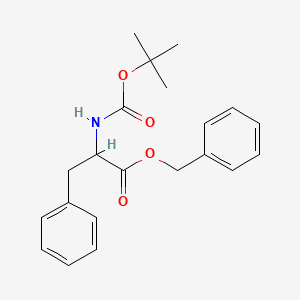
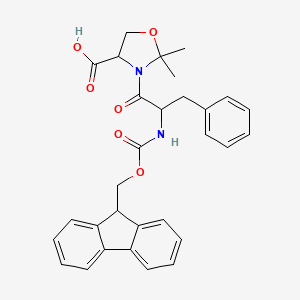
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499426.png)
![2-[5-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12499428.png)
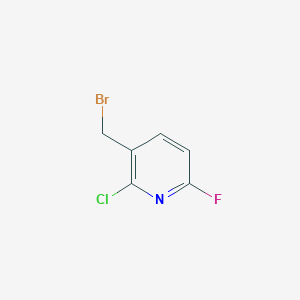
![2,4-Bis[(3,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12499433.png)
![Ethyl 3-{[(4-bromophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499436.png)
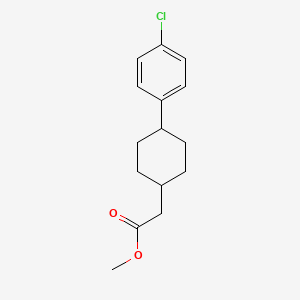
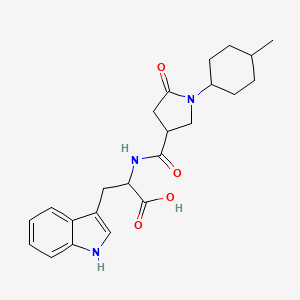
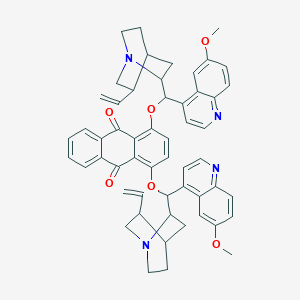
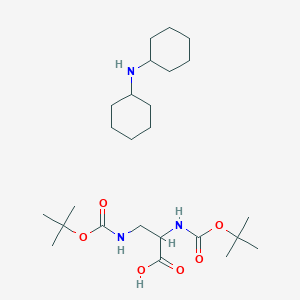
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B12499484.png)
